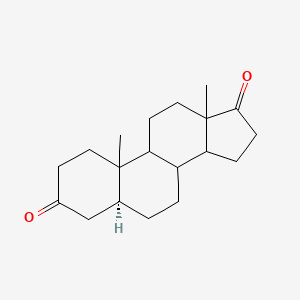
(2-Aminopropan-2-yl)phosphonic acid
Overview
Description
(2-Aminopropan-2-yl)phosphonic acid, also known as 1-amino-1-methylethylphosphonic acid, is a chemical compound with the molecular formula C₃H₁₀NO₃P. It is a member of the aminophosphonic acid family, characterized by the presence of both an amino group and a phosphonic acid group.
Mechanism of Action
Target of Action
It’s known that phosphonate compounds can potentially connect to nine metal centers by their three o donor atoms .
Mode of Action
(2-Aminopropan-2-yl)phosphonic acid interacts with its targets through its phosphonate and hydroxo oxygens . Due to the protonation of the amino group, the phosphonate anions coordinate in the zwitterionic form as HAIPA (NH3+(CH3)2CPO3 2-) .
Biochemical Pathways
Phosphonates have a wide range of applications in the synthesis of various metal–organic materials, catalysis, ion exchanging, and ion conducting materials .
Result of Action
It’s known that the iron cations are present in the form of high-spin fe3+, which was confirmed by the bond valence sum (bvs) calculations and the 57fe mössbauer spectra .
Biochemical Analysis
Biochemical Properties
(2-Aminopropan-2-yl)phosphonic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as phenylalanine ammonia lyase (PAL), where it acts as a specific competitive inhibitor . This interaction leads to a decrease in PAL activity, which in turn affects the biosynthesis of phenolic compounds and phenylethanoid glycosides in plant cell cultures . The compound’s ability to inhibit PAL highlights its potential as a tool for studying metabolic pathways involving phenylalanine and related compounds.
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. In suspension cell cultures of Cistanche deserticola, treatment with this compound resulted in significant decreases in PAL activity, total phenolic compounds content, and phenylethanoid glycosides content . These changes indicate that this compound can influence cell function by modulating enzyme activity and metabolic pathways. Additionally, the compound’s impact on cell signaling pathways and gene expression related to phenolic compound biosynthesis has been observed .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. The compound’s inhibition of PAL is a key example, where it competes with phenylalanine for the active site of the enzyme . This competitive inhibition results in reduced enzyme activity and subsequent downstream effects on metabolic pathways. The compound’s zwitterionic form, due to the protonation of the amino group, also plays a role in its binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s inhibitory effects on PAL activity and phenolic compound biosynthesis are sustained over extended periods . Additionally, the stability and degradation of the compound in various experimental conditions have been investigated, revealing its potential for long-term studies in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit PAL activity without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal metabolic processes have been observed . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to phenylalanine and phenolic compound biosynthesis. By inhibiting PAL, the compound affects the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway . This inhibition leads to changes in metabolic flux and the levels of downstream metabolites, including phenolic compounds and phenylethanoid glycosides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s zwitterionic form facilitates its uptake and distribution in various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Aminopropan-2-yl)phosphonic acid can be synthesized through the reaction of Fe²⁺ and Fe³⁺ salts in water with the ligand salts. The addition of corresponding amounts of sodium or tetramethylammonium salts of this compound to the solution of iron precursors leads to the formation of the desired compound . The reaction typically involves the formation of large bright-green crystals of the complex, which are then isolated and studied using various spectroscopic and analytical methods .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to facilitate the reaction between the necessary precursors under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aminophosphonic acids .
Scientific Research Applications
(2-Aminopropan-2-yl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of new organic-inorganic materials with predicted properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal-phosphonate interactions.
Industry: The compound is used in catalysis, ion exchange, and ion conduction materials.
Comparison with Similar Compounds
Phosphinic acids: These compounds have similar structural features but differ in their oxidation states and reactivity.
Aminophosphonates: These compounds share the amino and phosphonic acid groups but may vary in their alkyl or aryl substituents.
Bisphosphonates: These compounds contain two phosphonic acid groups and are known for their use in treating bone diseases.
Uniqueness: (2-Aminopropan-2-yl)phosphonic acid is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility in various scientific applications further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-aminopropan-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198407 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5035-79-0 | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5035-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-1-methylethanephosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Aminopropan-2-yl)phosphonic acid interact with iron ions, and what is the significance of this interaction?
A1: this compound (H2AIPA) acts as a bridging ligand, coordinating with iron ions (Fe2+ and Fe3+) to form a hexanuclear iron phosphonate complex []. This interaction occurs through the phosphonate and hydroxo oxygen atoms, resulting in a distinctive wheel-like molecular structure. The phosphonate anion coordinates in its zwitterionic form (HAIPA−, NH3+(CH3)2CPO32−) due to the protonation of the amino group []. This complex formation and its magnetic properties are of interest in various fields, including materials science and catalysis.
Q2: What spectroscopic data characterizes this compound and its interaction with iron ions in the studied complex?
A2: The research employed Infrared (IR) spectroscopy to analyze the vibrational modes of the ligand and confirm the coordination mode of H2AIPA with iron ions []. Additionally, 57Fe Mössbauer spectroscopy played a crucial role in determining the oxidation state of iron ions (Fe3+) within the complex and provided insights into the magnetic properties associated with the high-spin state of Fe3+ ions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


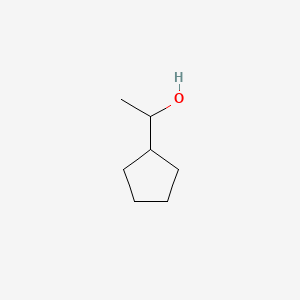
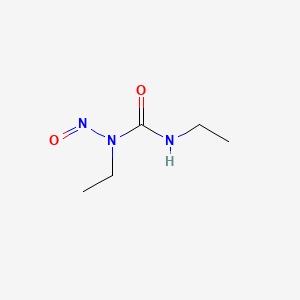
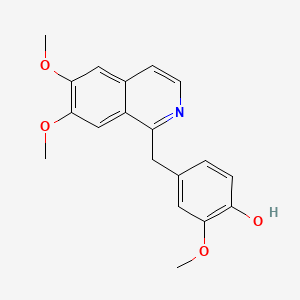
![6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID](/img/structure/B1203358.png)
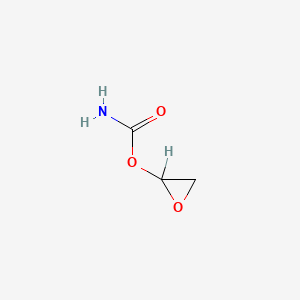
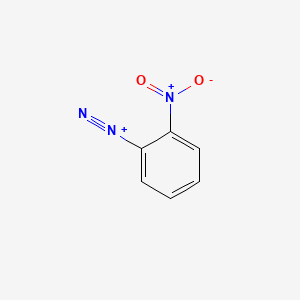
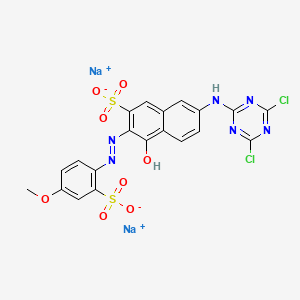
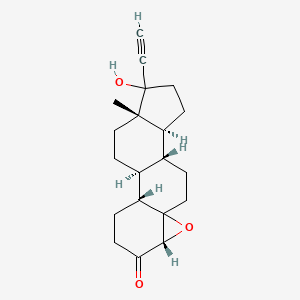


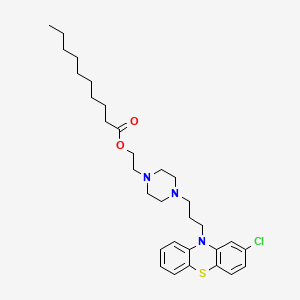
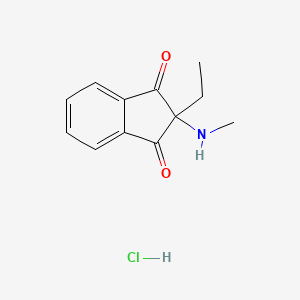
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
